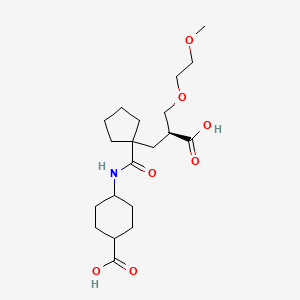
Candoxatrilat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Candoxatrilat is a dicarboxylic acid monoamide obtained by formal condensation between the amino group of cis-4-aminocyclohexanecarboxylic acid and the cyclopentanecarboxylic acid group of 1-[(2S)-2-carboxy-3-(2-methoxyethoxy)propyl]cyclopentanecarboxylic acid. A potent inhibitor of neutral endopeptidase (NEP, neprilysin, EC 3.4.24.11), it is used as its 2,3-dihydro-1H-inden-5-yl ester prodrug in the treatment of chronic heart failure. It has a role as an EC 3.4.24.* (metalloendopeptidase) inhibitor. It is a dicarboxylic acid and a dicarboxylic acid monoamide.
A dicarboxylic acid monoamide obtained by formal condensation between the amino group of cis-4-aminocyclohexanecarboxylic acid and the cyclopentanecarboxylic acid group of 1-[(2S)-2-carboxy-3-(2-methoxyethoxy)propyl]cyclopentanecarboxylic acid. A potent inhibitor of neutral endopeptidase (NEP, neprilysin, EC 3.4.24.11), it is used as its 2,3-dihydro-1H-inden-5-yl ester prodrug in the treatment of chronic heart failure.
Wissenschaftliche Forschungsanwendungen
1. Treatment of Chronic Heart Failure
Candoxatrilat, derived from its prodrug candoxatril, is primarily researched for its potential in treating chronic heart failure. Studies indicate its role in increasing plasma levels of atrial natriuretic peptide (ANP), leading to diuresis and natriuresis, thereby helping in heart failure management (McDowell & Nicholls, 1999) (McDowell & Nicholls, 2006).
2. Renal Effects in Hypervolemic Conditions
Candoxatrilat exhibits significant renal effects, especially in hypervolemic conditions. It enhances natriuretic and diuretic responses, along with an increase in urinary cyclic GMP in such scenarios. This implies its potential use in conditions with elevated ANF, like volume expansion states (Scott, Barclay, & Shepperson, 1993).
3. Hemodynamic Unloading in Severe Chronic Heart Failure
In severe chronic heart failure, candoxatrilat's inhibition of ANF degradation shows a sustained drop in atrial pressures, potentially through neurohumoral activity inhibition. It also suggests a role in modulating renal prostacyclin synthesis contributing to natriuresis (Müinzel et al., 1992).
4. Potential in Essential Hypertension
Candoxatrilat has been studied for its potential efficacy in treating essential hypertension. It raises plasma atrial natriuretic factor (ANF) levels and exhibits natriuretic properties, though its clinical relevance in blood pressure management remains uncertain (Bevan et al., 1992) (O’Connell et al., 1992).
5. Comparison with Other Diuretics in Heart Failure
Candoxatrilat is compared with other diuretics like furosemide in heart failure treatment, showing similar diuretic effects without the adverse activation of the renin-angiotensin-aldosterone system (Northridge et al., 1999).
6. Additional Research Areas
Other areas of research include its effects on liver cirrhosis and portal hypertension, potential in treating female sexual arousal disorder, and its pharmacokinetics across various species (Sansoé et al., 2005) (Pryde et al., 2007) (Kaye et al., 1997).
Eigenschaften
CAS-Nummer |
123122-54-3 |
|---|---|
Produktname |
Candoxatrilat |
Molekularformel |
C20H33NO7 |
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
4-[[1-[(2S)-2-carboxy-3-(2-methoxyethoxy)propyl]cyclopentanecarbonyl]amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C20H33NO7/c1-27-10-11-28-13-15(18(24)25)12-20(8-2-3-9-20)19(26)21-16-6-4-14(5-7-16)17(22)23/h14-16H,2-13H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t14?,15-,16?/m0/s1 |
InChI-Schlüssel |
ACZWIDANLCXHBM-HRCADAONSA-N |
Isomerische SMILES |
COCCOC[C@H](CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)O |
SMILES |
COCCOCC(CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)O |
Kanonische SMILES |
COCCOCC(CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)O |
Aussehen |
Solid powder |
Andere CAS-Nummern |
123122-54-3 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4-((2-carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid candoxatrilat candoxatrilat, 4(S)-cis isomer U 73967 UK 69578 UK 73967 UK-69,578 UK-69578 UK-73,967 UK-73967 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



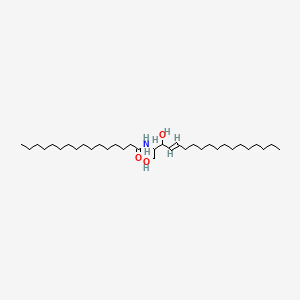

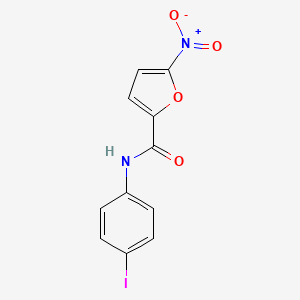
![N-(1',2-dihydroxy-[1,2'-binaphthalen]-4'-yl)-4-methoxybenzenesulfonamide](/img/structure/B1668181.png)
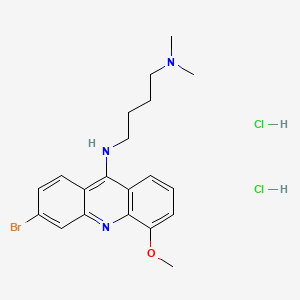
![2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B1668183.png)
![2-[[(2,3-Dihydro-3-methyl-2-oxo-6-benzoxazolyl)sulfonyl]amino]-N-(2,3-dimethylphenyl)-4-methyl-pentanamide](/img/structure/B1668184.png)
![4-[(4Z)-4-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B1668185.png)
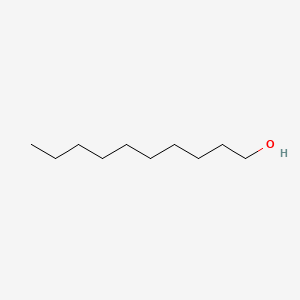
![N-[[(2S,3S)-3-[(Propylamino)carbonyl]-2-oxiranyl]carbonyl]-L-isoleucyl-L-proline](/img/structure/B1668190.png)
![N-Methyl-N-[2-(1H-indole-3-yl)ethyl]-4-phenylbenzamide](/img/structure/B1668191.png)


